An In-depth Technical Guide to 2-Chlorophenyl Chloroformate: Chemical Properties, Structure, and Applications in Synthesis
An In-depth Technical Guide to 2-Chlorophenyl Chloroformate: Chemical Properties, Structure, and Applications in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorophenyl chloroformate is a reactive chemical intermediate widely utilized in organic synthesis, particularly in the preparation of carbamates and carbonates. This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, and key applications, with a focus on its relevance to drug development and medicinal chemistry. Detailed experimental considerations for its synthesis, purification, and common reactions are also discussed.
Chemical Properties and Structure
2-Chlorophenyl chloroformate is a colorless to pale yellow liquid with a pungent odor. It is classified as a toxic and corrosive substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Its key chemical and structural identifiers are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄Cl₂O₂ | |
| Molecular Weight | 191.01 g/mol | |
| CAS Number | 19358-41-9 | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 221 °C (lit.) | |
| Density | 1.37 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.526 (lit.) | |
| Vapor Pressure | 0.75 psi (20 °C) | [2] |
| Flash Point | 110 °C (230 °F) - closed cup | [2] |
| SMILES String | ClC1=CC=CC=C1OC(Cl)=O | |
| InChI Key | PENYBFRQSLVMLW-UHFFFAOYSA-N |
Chemical Structure
The structure of 2-Chlorophenyl chloroformate consists of a phenyl ring substituted with a chlorine atom at the ortho position and a chloroformate group.
Experimental Protocols
Synthesis of 2-Chlorophenyl Chloroformate
A general and widely used method for the synthesis of aryl chloroformates involves the reaction of the corresponding phenol with phosgene or a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate).[3][4]
Reaction Scheme:
Detailed Methodology (General Procedure using Triphosgene): [3]
-
Materials:
-
2-Chlorophenol
-
Triphosgene (BTC)
-
Anhydrous toluene (or other inert solvent like dichloromethane)
-
A suitable base (e.g., pyridine or sodium carbonate)
-
Anhydrous work-up reagents (e.g., anhydrous sodium sulfate)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorophenol (1.0 equivalent) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (approximately 0.34 equivalents) in anhydrous toluene.
-
Slowly add the triphosgene solution to the stirred 2-chlorophenol solution via the dropping funnel.
-
After the addition of triphosgene, add a base such as pyridine (1.0 equivalent) dropwise to the reaction mixture while maintaining the temperature at 0 °C. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Once the addition of the base is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Upon completion, the reaction mixture is typically filtered to remove any precipitated salts (e.g., pyridinium hydrochloride).
-
The filtrate is then carefully concentrated under reduced pressure to remove the solvent.
-
Purification
The crude 2-chlorophenyl chloroformate is typically purified by vacuum distillation .[5]
-
Procedure:
-
Set up a distillation apparatus for vacuum distillation, ensuring all glassware is dry.
-
Transfer the crude product to the distillation flask.
-
Slowly apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the appropriate boiling point and pressure. For aryl chloroformates, the boiling point under vacuum will be significantly lower than the atmospheric boiling point. It is crucial to avoid excessive heat to prevent decomposition.[6]
-
Applications in Drug Development and Synthesis
The primary utility of 2-chlorophenyl chloroformate in the context of drug development lies in its ability to act as a reagent for the synthesis of carbamates . Carbamates are a common functional group in many pharmaceutical compounds due to their chemical stability and ability to participate in hydrogen bonding, which can be crucial for binding to biological targets.[7][8]
General Reaction - Carbamate Formation:
2-Chlorophenyl chloroformate reacts readily with primary or secondary amines to form the corresponding N-substituted carbamates.[9]
Relevance to Pharmaceuticals:
While direct synthesis of a specific commercial drug using 2-chlorophenyl chloroformate is not prominently documented in publicly available literature, the carbamate linkage it helps to form is present in numerous drugs. For instance, the well-known Alzheimer's disease medication, Rivastigmine , contains a carbamate functional group. Although the synthesis of Rivastigmine typically employs N-ethyl-N-methyl carbamoyl chloride, the underlying chemical transformation is analogous to the reaction that 2-chlorophenyl chloroformate would undergo.[10][11] This highlights the importance of chloroformate reagents in accessing such therapeutic agents. The use of an aryl chloroformate like 2-chlorophenyl chloroformate can offer different reactivity profiles and may be advantageous in specific synthetic routes.
Safety and Handling
2-Chlorophenyl chloroformate is a hazardous substance and must be handled with extreme care.[12]
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[12]
-
Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors.
-
Keep away from moisture, as it can hydrolyze to release corrosive hydrochloric acid.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Conclusion
2-Chlorophenyl chloroformate is a valuable and reactive building block in organic synthesis. Its primary application in the formation of carbamates makes it a relevant tool for researchers and professionals in drug discovery and development. A thorough understanding of its chemical properties, reactivity, and proper handling procedures is essential for its safe and effective use in the laboratory. While specific, detailed experimental protocols for this particular compound are not always readily available, general procedures for aryl chloroformates provide a solid foundation for its synthetic applications.
References
- 1. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE3318791A1 - Process for the preparation of 2-chlorophenol - Google Patents [patents.google.com]
- 3. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 4. DE2131555A1 - Phenyl chloroformate prodn - from phenol and phosgene, with continuous hydrogen chloride removal - Google Patents [patents.google.com]
- 5. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]
- 6. US6911558B2 - Method for purifying chloromethyl chloroformate - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. 2-Chlorophenyl chloroformate - High purity | EN [georganics.sk]
